![molecular formula C15H17FN4O B2871448 2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide CAS No. 1203360-47-7](/img/structure/B2871448.png)
2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research into fluorine-substituted triazines, which are structurally related to 2-(4-fluorophenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide, has shown promise in the development of novel antibacterial agents. These compounds have been evaluated for their in vitro activity against a range of bacteria, including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. The presence of the fluorine atom and the specific structural moiety has been linked to interesting antibacterial properties, suggesting a potential pathway for the development of new antibiotics (Alharbi & Alshammari, 2019).
Metabolic Stability Improvement
Another research focus has been on improving the metabolic stability of pharmaceutical compounds. A specific study investigated various 6,5-heterocycles as alternatives to enhance stability and reduce deacetylation in vivo. This approach has been crucial in the development of more stable and efficacious inhibitors for targets like PI3Kα and mTOR, showcasing the importance of structural modification in the enhancement of drug properties (Stec et al., 2011).
Anticancer Drug Development
The synthesis and structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been studied for their potential as anticancer drugs. The compound's interaction with the VEGFr receptor, confirmed through in silico modeling, highlights its potential application in cancer therapy. The detailed molecular docking analysis supports its use in targeted cancer treatment strategies, indicating the compound's relevance in designing new anticancer drugs (Sharma et al., 2018).
Antiallergic Compounds
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has demonstrated their potential as novel antiallergic agents. These compounds have shown significant potency in inhibiting histamine release and IL-4 production, surpassing traditional antihistamines like astemizole in efficacy. This indicates a promising avenue for developing new treatments for allergic reactions, leveraging the structural benefits offered by the compound's design (Menciu et al., 1999).
Chemoselective Synthesis
The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, has been explored using immobilized lipase. This method emphasizes the role of specific acetamide derivatives in facilitating selective reactions, crucial for developing pharmaceutical compounds with desired properties and enhanced efficacy (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-2-7-14(20-19-11)17-8-9-18-15(21)10-12-3-5-13(16)6-4-12/h2-7H,8-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLQJBHXJXTLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.